NH-Naftopidil
Description
Significance as a Model Compound for Naftopidil (B1677906) Metabolite Studies
The metabolism of naftopidil in the body leads to the formation of several metabolites, with demethylation being a notable pathway. One of the primary metabolites formed is O-desmethyl-naftopidil, which is referred to here as NH-Naftopidil. The "NH" designation highlights the secondary amine present in the piperazine (B1678402) ring following the removal of the methyl group from the methoxyphenyl moiety of naftopidil.
The following table presents the binding affinities (IC50 values) of naftopidil and its key metabolites for alpha-1 adrenoceptors, illustrating the retained activity of this compound.
| Compound | IC50 (nmol/l) for Alpha 1-Adrenoceptors |
| Naftopidil | 235.0 |
| This compound (O-desmethyl-naftopidil) | 433.0 |
| (Phenyl)hydroxy-naftopidil | 585.0 |
| (Naphthyl)hydroxy-naftopidil | 52.7 |
| Data sourced from a study on the metabolic fate of naftopidil. nih.gov |
The data clearly indicates that this compound, along with other metabolites, possesses a noteworthy affinity for alpha-1 adrenoceptors. This underscores its importance as a model compound in research aimed at elucidating the complete pharmacological picture of naftopidil and its metabolic products.
Contextualization within Adrenergic Receptor Antagonist Research
This compound's significance extends beyond its role in metabolite studies and fits into the broader landscape of adrenergic receptor antagonist research. As a derivative of naftopidil, it is part of a class of compounds that target alpha-1 adrenoceptors.
Overview of Alpha-1 Adrenoceptor Antagonism in Medicinal Chemistry
Alpha-1 adrenergic receptor antagonists, commonly known as alpha-1 blockers, are a class of drugs that inhibit the action of catecholamines (like norepinephrine (B1679862) and epinephrine) at alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors and are subdivided into three subtypes: α1A, α1B, and α1D. They are primarily located on the smooth muscle of blood vessels, the prostate, and the bladder neck.
The mechanism of action of these antagonists involves blocking the binding of endogenous catecholamines to the alpha-1 adrenoceptors. This blockade leads to the relaxation of smooth muscles. In blood vessels, this results in vasodilation and a subsequent decrease in blood pressure. In the prostate and bladder neck, this relaxation helps to alleviate the symptoms of benign prostatic hyperplasia (BPH).
The development of alpha-1 adrenoceptor antagonists has evolved from non-selective agents to compounds with greater selectivity for specific receptor subtypes. This selectivity is a key aspect of modern medicinal chemistry in this field, as it can lead to more targeted therapeutic effects with fewer side effects.
Naftopidil itself is recognized for its selectivity, exhibiting a higher affinity for the α1D and α1A adrenoceptor subtypes compared to the α1B subtype. nih.gov This selectivity profile is believed to contribute to its efficacy in treating the symptoms of BPH. The study of analogues like this compound helps in understanding the structure-activity relationships that govern this selectivity.
The following table provides a comparative overview of the binding affinities of naftopidil for the different alpha-1 adrenoceptor subtypes.
| Adrenoceptor Subtype | Binding Affinity (Ki) of Naftopidil |
| α1a | 3.7 nM |
| α1b | 20 nM |
| α1d | 1.2 nM |
| Data sourced from studies on the pharmacological profile of naftopidil. |
Understanding the binding affinities and functional activities of compounds like naftopidil and its metabolite this compound is fundamental to the ongoing research and development of more effective and safer alpha-1 adrenoceptor antagonists for various therapeutic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
133024-36-9 |
|---|---|
Molecular Formula |
C24H28N2O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-9-5-4-8-21(24)26-14-12-25(13-15-26)16-18(27)17-30-23-11-10-22(28)19-6-2-3-7-20(19)23/h2-11,18,27-28H,12-17H2,1H3 |
InChI Key |
YSVLPXXMZYGJCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C4=CC=CC=C43)O)O |
Synonyms |
(naphthyl)hydroxy-naftopidil NH-naftopidil |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions
Alpha-1 Adrenergic Receptor Antagonism
NH-Naftopidil primarily functions as an antagonist of alpha-1 (α1) adrenergic receptors (ARs). patsnap.com These receptors are members of the G protein-coupled receptor (GPCR) family and are crucial in mediating smooth muscle contraction. patsnap.commdpi.com By blocking these receptors, particularly in the lower urinary tract, this compound induces smooth muscle relaxation. patsnap.comnih.gov
The alpha-1 adrenergic receptor family comprises three main subtypes: α1A, α1B, and α1D. This compound exhibits a distinct selectivity profile for these subtypes. It demonstrates a significantly higher affinity for the α1D and α1A subtypes compared to the α1B subtype. mdpi.comnih.gov This selectivity is considered advantageous as it allows the compound to target receptors in the prostate and bladder more effectively, while potentially minimizing cardiovascular side effects associated with α1B-AR antagonism. mdpi.com
Research using membrane preparations from CHO cells stably expressing cloned human α1-AR genes revealed that naftopidil (B1677906) has a 17-fold and 3-fold higher potency for the α1D-AR than for the α1B- and α1A-AR, respectively. mdpi.com Specific binding affinity values (Ki) further quantify this selectivity.
| Receptor Subtype | Binding Affinity (Ki) |
| α1A-Adrenergic Receptor | 3.7 nM |
| α1B-Adrenergic Receptor | 20 nM |
| α1D-Adrenergic Receptor | 1.2 nM |
| Data sourced from studies on cloned human α-adrenoceptor subtypes. medchemexpress.comselleckchem.com |
This preference for the α1D subtype is thought to contribute to its effectiveness in managing not only voiding but also storage symptoms related to benign prostatic hyperplasia. patsnap.com
Studies on the binding characteristics of this compound have shown that it functions as a competitive and reversible antagonist at α1-adrenoceptors. nih.gov Radioligand binding assays using human prostatic membranes demonstrated that this compound competes with the radiolabeled α1-selective agonist [3H]prazosin for binding sites. nih.gov
A Scatchard analysis of this interaction indicated that the presence of naftopidil caused a marked increase in the dissociation constant (Kd) of [3H]prazosin binding, without altering the maximum number of binding sites (Bmax). nih.gov This kinetic profile is the hallmark of a competitive binding mechanism, where the antagonist and agonist vie for the same binding site on the receptor. nih.gov The inhibition of [3H]prazosin binding by naftopidil was also found to be reversible. nih.gov
Ligand-Receptor Binding Dynamics
The interaction between this compound and its receptor targets has been elucidated through advanced computational and structural studies, providing insight into the stereochemical and structural basis for its activity.
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.govnih.gov Molecular docking studies have been performed to understand how these enantiomers interact with the α1D-adrenergic receptor, for which it has the highest affinity. nih.govnih.gov Using a homology model of the α1D-AR, these studies revealed that both the (R)- and (S)-enantiomers of naftopidil exhibit very similar binding poses within the receptor's binding pocket. nih.govnih.gov
The calculated binding energies for both enantiomers were identical (-9.0 kcal/mol), which aligns with experimental findings that both (R)- and (S)-naftopidil have the same antagonistic potency for the α1D-AR. nih.govnih.gov This suggests a lack of stereoselectivity in the binding interaction at this specific receptor subtype. nih.gov
Molecular docking simulations have successfully identified the specific binding site for this compound within the α1D-adrenergic receptor. The molecule positions itself within a deep hydrophobic pocket formed by the transmembrane (TM) helices TM2, TM3, TM6, and TM7. nih.gov
Within this pocket, several key interactions stabilize the ligand-receptor complex:
Hydrogen Bonding: A crucial hydrogen bond is formed between the hydroxyl (-OH) group of naftopidil and the side chain of the amino acid residue Glutamate-190 (Glu190). nih.gov This residue is located in the second extracellular loop (ECL2) of the receptor, a region known to be important for GPCR activation. nih.gov
Hydrophobic Interactions: The naphthalene (B1677914) moiety of the naftopidil molecule inserts deep into the hydrophobic region surrounded by TM helices 5, 6, and 7, while the arylpiperazine portion is situated at the entrance of this pocket. nih.gov
These specific molecular interactions are critical for the recognition and binding of this compound to the α1D-AR, providing a structural basis for its antagonistic activity. nih.gov
Cellular and Subcellular Effects (Non-Clinical)
Beyond its direct receptor antagonism, this compound has been shown to elicit a range of cellular and subcellular effects in non-clinical studies, many of which are independent of its α1-AR blocking activity.
In various cancer cell lines, this compound has demonstrated anti-proliferative effects. In human prostate cancer cells (both androgen-sensitive LNCaP and androgen-insensitive PC-3), it induces G1 phase cell cycle arrest. nih.gov This is associated with an increased expression of the cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1). nih.gov
Furthermore, this compound influences several intracellular signaling pathways. It has been observed to:
Reduce Akt Phosphorylation: In prostate and gastric cancer cells, naftopidil treatment leads to a decrease in the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov
Modulate TGF-β Signaling: The compound can reduce the activity of the TGF-β pathway by decreasing the phosphorylation of Smad2. nih.gov
Induce Endoplasmic Reticulum (ER) Stress: In ovarian cancer cells, naftopidil can trigger ER stress, leading to the activation of the ATF4 transcription factor or JNK/c-Jun phosphorylation. mdpi.com This effect may be linked to the ability of naftopidil to disturb microtubule polymerization. mdpi.com
Alter Ion Concentrations: Studies in human erythrocytes and platelets showed that naftopidil can decrease the intracellular concentration of sodium (Na+). nih.gov In platelets, it also reduces the concentration of free cytosolic calcium (Ca2+). nih.gov This inhibition of Ca2+ mobilization has also been observed in response to collagen. selleckchem.com
Inhibit Serotonin (B10506) (5-HT) Receptors: Naftopidil has been found to inhibit 5-HT-induced bladder contractions, acting as an antagonist at 5-HT(2A) and 5-HT(2B) receptors. selleckchem.com
These findings highlight that the molecular activity of this compound is multifaceted, extending beyond simple adrenergic receptor blockade to encompass the modulation of fundamental cellular processes like cell cycle progression, signal transduction, and ion homeostasis. mdpi.comnih.govnih.gov
Inhibition of Smooth Muscle Contraction in Isolated Tissues
This compound, primarily known as Naftopidil, functions as an alpha-1 adrenergic receptor antagonist. patsnap.com Its mechanism of inhibiting smooth muscle contraction is centered on its interaction with these receptors, which are prevalent in the smooth muscles of the lower urinary tract, including the prostate and bladder neck. patsnap.com By binding to and inhibiting alpha-1 adrenoceptors, Naftopidil leads to the relaxation of these smooth muscles. patsnap.com This action alleviates the pressure on the urethra that can be caused by conditions like benign prostatic hyperplasia (BPH), thereby reducing smooth muscle tone in these specific areas. patsnap.com
Naftopidil exhibits a unique selectivity profile among alpha-1 blockers, with a notable affinity for the alpha-1D and alpha-1A adrenoceptor subtypes. patsnap.comnih.gov While the alpha-1A receptors are predominantly located in the prostate, the alpha-1D subtype is found in the bladder and spinal cord. patsnap.com This dual affinity is thought to contribute to its effectiveness. patsnap.comnih.gov Urodynamic studies have demonstrated that Naftopidil improves bladder outlet obstruction by significantly decreasing maximum urethral closure pressure and minimum urethral resistance. dovepress.com This provides direct evidence of its ability to relax smooth muscle and improve urinary function. dovepress.com The antagonism of the alpha-1D adrenoceptor subtype, in particular, may play a role in regulating bladder function during the storage phase. nih.gov
Modulation of Cellular Proliferation and Apoptosis Pathways in in vitro Models (e.g., G1 Cell Cycle Arrest, Bcl-2 Family Expression)
In addition to its effects on smooth muscle, this compound has been shown to directly modulate pathways involved in cell growth and programmed cell death in laboratory models. A primary mechanism by which Naftopidil inhibits cell growth is through the induction of cell cycle arrest at the G1 phase. nih.govcapes.gov.br
In studies using human prostate cancer cell lines, treatment with Naftopidil led to a halt in the progression from the G1 to the S phase of the cell cycle. nih.govcapes.gov.br This arrest is mediated by the upregulation of key cyclin-dependent kinase inhibitors. Specifically, in the androgen-sensitive LNCaP cell line, Naftopidil significantly increased the expression of both p27(kip1) and p21(cip1). nih.govcapes.gov.br In the androgen-insensitive PC-3 cell line, it induced the expression of p21(cip1). nih.govcapes.gov.br
Furthermore, Naftopidil influences apoptosis, or programmed cell death, by modulating the expression of the Bcl-2 family of proteins. Research has shown that in prostate cancer tissue from men treated with Naftopidil, there was less frequent detection of Bcl-2, an anti-apoptotic protein that confers resistance to cell death. nih.gov This suggests that Naftopidil may promote apoptosis by reducing the levels of this key survival protein. nih.gov
| Cell Line | Androgen Sensitivity | IC50 (50% Inhibition Concentration) | Reference |
|---|---|---|---|
| LNCaP | Sensitive | 22.2 ± 4.0 µM | nih.gov |
| PC-3 | Insensitive | 33.2 ± 1.1 µM | nih.gov |
Interactions with Other Receptor Systems (e.g., Calcium Channels, 5-HT Receptors)
Beyond its primary activity at alpha-1 adrenoceptors, this compound demonstrates interactions with other significant receptor and channel systems.
5-HT Receptors: Research has also revealed that Naftopidil possesses 5-HT1A agonistic properties. nih.gov This means that it can activate serotonin receptor subtype 1A. The affinity of Naftopidil for 5-HT1A receptors is comparable to its affinity for its primary alpha-1 adrenoceptor target, with IC50 values (the concentration required to inhibit 50% of binding) in a similar nanomolar range. nih.gov Specifically, the IC50 value for 5-HT1A receptors was found to be 108 nmol/l, while for alpha-1 adrenoceptors it was 235 nmol/l. nih.gov
| Target | Effect | Affinity/Potency (Value) | Reference |
|---|---|---|---|
| L-Type Calcium Channel | Inhibition | pD2 = 6.4 | nih.gov |
| 5-HT1A Receptor | Agonism | IC50 = 108 nmol/l | nih.gov |
| Alpha 1-Adrenoceptor | Antagonism | IC50 = 235 nmol/l | nih.gov |
Preclinical Investigations into Anti-tumorigenic Potentials in Cancer Cell Lines
Preclinical studies have explored the anti-tumorigenic potential of this compound in various cancer cell lines, revealing mechanisms that extend beyond its use in benign conditions.
In human prostate cancer cells (both androgen-sensitive LNCaP and androgen-insensitive PC-3), Naftopidil demonstrates a growth inhibitory effect. nih.govcapes.gov.br This effect is primarily attributed to the induction of G1 cell cycle arrest. nih.govcapes.gov.br In addition to halting cell proliferation, Naftopidil actively induces apoptosis. nih.govnih.gov One of the pathways it influences is the transforming growth factor-β (TGF-β) signaling pathway, where it has been shown to block the phosphorylation of Smad2, a key step in this signaling cascade. nih.gov The half-maximal inhibitory concentration (IC50) for this effect in one study was 1.1 µmol/L. nih.gov
The apoptotic effects of Naftopidil have also been observed in malignant mesothelioma cell lines. nih.gov In these cells, Naftopidil induces apoptosis by activating caspase-8 and the effector caspase-3. nih.gov Notably, this pro-apoptotic activity appears to be independent of its alpha-1 adrenoceptor blocking function, suggesting a distinct anti-cancer mechanism. nih.gov
Pharmacological Characterization in Preclinical Models in Vitro and in Vivo
In Vitro Receptor Binding Assays
Radioligand binding assays have been instrumental in determining the affinity of Naftopidil (B1677906) for various adrenergic receptor subtypes. These studies have consistently demonstrated that Naftopidil is a selective antagonist of α1-adrenoceptors. In binding assays using membranes from human prostate tissue from patients with benign prostatic hyperplasia (BPH), Naftopidil competed for [3H]prazosin binding, indicating its interaction with α1-adrenoceptors. The inhibition constant (Ki) for this interaction was determined to be 11.6 nM. researchgate.net In the same study, Naftopidil also showed a lower affinity for α2-adrenoceptors, with a Ki value of 70.0 nM against [3H]rauwolscine binding. researchgate.net
Further investigations using cloned human α1-adrenoceptor subtypes have provided a more detailed affinity profile. These studies have revealed that Naftopidil possesses a distinct selectivity, with a notably higher affinity for the α1D subtype compared to the α1A and α1B subtypes. nih.govfrontiersin.orgnih.gov Specifically, Ki values for the cloned human α1A, α1B, and α1D adrenoceptor subtypes have been reported as 3.7 nM, 20 nM, and 1.2 nM, respectively. medchemexpress.com This binding profile indicates that Naftopidil has approximately a 3-fold higher affinity for the α1D subtype than for the α1A subtype, and a 17-fold higher affinity for the α1D subtype than for the α1B subtype. nih.govfrontiersin.orgnih.gov This preferential affinity for the α1D-adrenoceptor is a key characteristic that distinguishes Naftopidil from other α1-blockers. nih.gov The binding of Naftopidil to α1-adrenoceptors in the human prostate has been shown to be competitive and reversible. researchgate.net
Table 1: Affinity (Ki) of Naftopidil for Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue/System | Ki Value (nM) | Reference |
|---|---|---|---|
| α1D | Cloned Human Receptor | 1.2 | medchemexpress.com |
| α1A | Cloned Human Receptor | 3.7 | medchemexpress.com |
| α1 (non-selective) | Human Prostatic Membranes | 11.6 | researchgate.net |
| α1B | Cloned Human Receptor | 20 | medchemexpress.com |
| α2 | Human Prostatic Membranes | 70.0 | researchgate.net |
Functional assays have confirmed the antagonistic properties of Naftopidil at α1-adrenoceptors. The potencies of Naftopidil and other antagonists in competing for radioligand binding sites in human prostate tissue correlate well with their pharmacological potencies, expressed as pA2 values. researchgate.net The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a quantitative measure of antagonist potency.
Studies evaluating the individual enantiomers of Naftopidil have utilized functional assays to determine pA2 values and have demonstrated stereoselective activity. In one such study, S-Naftopidil was found to exhibit greater α1D/1A adrenoceptor subtype selectivity than R-Naftopidil. nih.gov The selectivity ratios, calculated from the pA2 values, for S-Naftopidil were 40.7 for α1D over α1B and 16.2 for α1A over α1B, highlighting its functional antagonistic selectivity. nih.gov
In Vitro Tissue-Level Pharmacodynamics
The pharmacological effects of Naftopidil have been extensively studied in isolated tissue preparations, confirming its mechanism of action at the organ level.
Prostate: The α1-adrenergic receptors, particularly the α1A subtype, are densely located in the smooth muscle of the prostate and bladder neck, where they mediate contraction. mdpi.compatsnap.com In vitro studies have shown that Naftopidil effectively antagonizes α1-adrenoceptors in these tissues, leading to the relaxation of smooth muscle. frontiersin.orgpatsnap.com This action is believed to be the primary mechanism for its therapeutic effects in benign prostatic hyperplasia, as it reduces the muscle tone in the prostate and alleviates pressure on the urethra. patsnap.com
Bladder: The α1D-adrenoceptor subtype is significantly expressed in the detrusor muscle of the bladder and the spinal cord. patsnap.comdovepress.com Studies on isolated rat whole urinary bladder preparations have shown that Naftopidil can inhibit muscle contractile power in a concentration-dependent manner. nih.gov While cumulative application of Naftopidil itself did not alter the interval of spontaneous contractions, plasma from rats administered the drug did counteract the shortening of the contraction interval, suggesting a complex mechanism of action on bladder activity. nih.gov The antagonism of α1D-receptors in the bladder is thought to contribute to the improvement of storage symptoms, such as urinary frequency and urgency. patsnap.com
Vascular Smooth Muscle: The α1B-adrenoceptor subtype is predominantly found in vascular smooth muscle and is involved in the regulation of blood pressure. mdpi.compatsnap.com By blocking these receptors, Naftopidil can induce vasodilation. patsnap.com Additionally, some research suggests that Naftopidil may have anti-proliferative effects on vascular smooth muscle cells, an action that may be independent of its α1-adrenoceptor antagonism. researchgate.net
Naftopidil is used clinically as a racemate, a mixture of its two enantiomers, R-Naftopidil and S-Naftopidil. nih.gov Preclinical studies have revealed pharmacological and pharmacokinetic differences between these stereoisomers.
In functional assays, S-Naftopidil demonstrated greater selectivity for the α1D/1A-adrenoceptor subtypes compared to R-Naftopidil and the racemate. nih.gov In terms of pharmacokinetics, studies in rats have shown stereoselectivity; the S-enantiomer has a higher bioavailability, while the R-enantiomer is more broadly distributed in peripheral tissues, including the prostate. mdpi.com In an in vivo rat model of BPH, S-Naftopidil was more effective at inhibiting the increase in prostate wet weight and stroma volume than R-Naftopidil. nih.gov Nevertheless, both enantiomers were found to be effective in relaxing prostate muscle and inhibiting prostate growth. nih.gov Further research has indicated that both enantiomers can suppress androgen accumulation and promote apoptosis in BPH models. nih.gov
Table 2: Comparative Properties of Naftopidil Enantiomers
| Property | S-Naftopidil | R-Naftopidil | Reference |
|---|---|---|---|
| Receptor Selectivity | Higher α1D/1A selectivity | Lower α1D/1A selectivity | nih.gov |
| Bioavailability (in rats) | Higher | Lower | mdpi.com |
| Tissue Distribution (in rats) | Less distributed to prostate | More widely distributed to prostate | mdpi.com |
| In Vivo BPH Model Efficacy (Prostate Weight) | Greater inhibition | Lesser inhibition | nih.gov |
In Vivo Non-Human Animal Model Studies
The efficacy of Naftopidil has been validated in several non-human animal models of lower urinary tract dysfunction and prostate disease. In an estrogen and androgen-induced rat model of BPH, both enantiomers of Naftopidil effectively prevented the development of prostatic hyperplasia. nih.gov In this model, Naftopidil was shown to decrease prostate weight and proliferation. frontiersin.org Other studies in rats have demonstrated that Naftopidil can inhibit the proliferation of both prostate epithelial and stromal cells. researchgate.net
In canine models, Naftopidil administered intravenously was shown to dose-dependently inhibit increases in prostatic pressure induced by phenylephrine. nih.gov In rat models of bladder outlet obstruction, oral administration of Naftopidil improved bladder overactivity. nih.gov Furthermore, when administered directly into the spinal cord (intrathecally) in rats, Naftopidil was able to abolish rhythmic bladder contractions, suggesting a central nervous system component to its mechanism of action. nih.gov In vivo studies in mice with prostate cancer xenografts have also shown that treatment with Naftopidil can significantly reduce tumor growth, suggesting a role for the drug in modulating the tumor microenvironment. nih.gov
Effects on Organ Systems (e.g., Prostate Growth Inhibition in Rodent Models)
Preclinical studies have demonstrated that NH-Naftopidil exerts an inhibitory effect on prostate growth in rodent models. This effect is considered distinct from its primary mechanism of smooth muscle relaxation. In an experimental rat model of benign prostatic hyperplasia (BPH), this compound was shown to inhibit the increase in prostate weight. nih.gov This inhibition was attributed to the suppression of cell proliferation rather than the induction of apoptosis. nih.gov
Further in vivo research in nude mice with PC-3 human prostate cancer cell xenografts showed that oral administration of this compound inhibited tumor growth compared to controls. cochrane.org The underlying mechanism for this growth inhibition in cancer cells was identified as an arrest of the G1 cell cycle phase. cochrane.org
| Preclinical Model | Key Findings | Postulated Mechanism | Reference |
|---|---|---|---|
| Rat BPH Model (fetal urogenital sinus implantation) | Inhibited the increase of implanted urogenital sinus weight by 16.6% (10 mg/kg) and 14% (30 mg/kg). | Inhibition of cell proliferation without inducing apoptosis. | nih.gov |
| Nude Mice with PC-3 Tumors | Oral administration inhibited the growth of PC-3 tumors compared to vehicle-treated controls. | Arrest of the G1 cell cycle. | cochrane.org |
| Androgen-Sensitive LNCaP & Androgen-Insensitive PC-3 Human Prostate Cancer Cell Lines (In Vitro) | Demonstrated growth inhibitory effects with IC50 values of 22.2 µM and 33.2 µM, respectively. | G1 cell cycle arrest; increased expression of p27(kip1) and p21(cip1) in LNCaP cells and p21(cip1) in PC-3 cells. | cochrane.org |
Investigations of Cardiorespiratory Effects (e.g., Vasodilation in Animal Models)
As an alpha-1 adrenergic receptor antagonist, this compound possesses vasodilatory properties. hearingreview.com This is due to its action on alpha-1B receptors located in vascular smooth muscle, which can lead to a decrease in blood pressure. hearingreview.com Originally developed as an antihypertensive agent, its cardiorespiratory effects have been carefully evaluated. mdpi.com
In anesthetized dogs, this compound was found to selectively inhibit the phenylephrine-induced increase in prostatic pressure over its effect on mean blood pressure. researchgate.net This suggests a degree of selectivity for the lower urinary tract over the cardiovascular system. researchgate.net The compound's selectivity for the alpha-1D subtype over the alpha-1B subtype is thought to mitigate significant cardiovascular side effects. hearingreview.com
| Preclinical Model | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Anesthetized Dogs | Prostatic Pressure vs. Mean Blood Pressure | Selectively inhibited the phenylephrine-induced increase in prostatic pressure compared with its effect on mean blood pressure. | researchgate.net |
| Conscious Rabbits | Blood Pressure Reactions (Tilting) | The effect on blood pressure reactions following tilting was less potent than that of tamsulosin and prazosin. | researchgate.net |
| General (Mechanism-based) | Vascular Smooth Muscle | Blocks alpha-1B receptors in vascular smooth muscle, leading to potential vasodilation and a decrease in blood pressure. | hearingreview.com |
Evaluation in Disease Models (e.g., Estrogen/Androgen-Induced Prostatic Hyperplasia Models)
This compound has been assessed in various preclinical disease models, most notably those mimicking BPH. In a rat model of BPH induced by estrogen and androgen (E/T), this compound and its enantiomers were effective in preventing the development of prostatic hyperplasia. nih.gov This was evidenced by the suppression of the increase in prostatic wet weight. nih.gov The S-enantiomer, in particular, showed an advantage in inhibiting prostate wet weight and stroma volume. nih.gov
In a different model involving bladder outlet obstruction in rats, this compound treatment was shown to improve bladder overactivity. nih.gov Furthermore, it improved the impaired bladder blood flow caused by the obstruction and suppressed histological changes such as detrusor muscle hypertrophy and inflammation. nih.gov These findings suggest that beyond its effects on the prostate, this compound may also have beneficial effects on bladder microcirculation and function in the context of obstruction. nih.gov
| Disease Model | Key Parameters Evaluated | Results | Reference |
|---|---|---|---|
| Estrogen/Androgen-Induced Prostatic Hyperplasia (Rat) | Prostatic wet weight, relative acinus/stroma/epithelial volume, PCNA and α-SMA expression. | Effectively prevented the development of prostatic hyperplasia. S-Naftopidil showed an advantage in inhibiting prostate wet weight and stroma volume. | nih.gov |
| Bladder Outlet Obstruction (Rat) | Bladder overactivity, bladder capillary blood flow, histology (detrusor hypertrophy, inflammation). | Improved bladder overactivity, significantly increased bladder blood flow compared to the obstruction-only group, and suppressed histological changes. | nih.gov |
Exploratory Studies in Other Therapeutic Areas (e.g., Otoprotection in Sensory Hair Cells)
The primary focus of preclinical research on this compound has been on its urological applications. To date, there is a lack of available scientific literature from preclinical models specifically investigating an otoprotective role for this compound or its direct effects on the survival and function of sensory hair cells in the inner ear. The mechanisms of ototoxicity often involve apoptosis and the generation of reactive oxygen species in sensory hair cells, pathways that have been targeted by other potential otoprotective agents.
While direct evidence for otoprotection is absent, some research has explored the effects of this compound on other sensory nerve pathways. For example, in in-vitro studies using rat spinal cord slices, this compound was found to inhibit excitatory postsynaptic currents in substantia gelatinosa neurons, which are involved in processing sensory information. This action on afferent sensory nerves in the central nervous system suggests a broader interaction with sensory signaling pathways that could, hypothetically, be a subject for future exploratory studies in other therapeutic areas beyond its current scope.
Structure Activity Relationship Sar Studies
Identification of Pharmacophore Elements for Alpha-1 Adrenergic Receptor Affinity and Selectivity
The affinity and selectivity of naftopidil (B1677906) for alpha-1 (α1) adrenergic receptor subtypes are dictated by a specific combination of structural features, known as pharmacophore elements. Naftopidil demonstrates a notable selectivity profile, with a higher affinity for the α1D and α1A subtypes compared to the α1B subtype. nih.govmdpi.comnih.gov Studies using cloned human α1-adrenoceptor subtypes have quantified this, showing naftopidil has an approximately 3-fold and 17-fold higher affinity for the α1d-adrenoceptor than for the α1a- and α1b-adrenoceptor subtypes, respectively. nih.gov Another study reported Ki values of 1.2 nM for α1d, 3.7 nM for α1a, and 20 nM for α1b subtypes. medchemexpress.com
Molecular docking studies have elucidated the key interactions that constitute its pharmacophore:
Aromatic Interaction: The methoxyphenyl ring engages in hydrophobic interactions with amino acid residues within the receptor's binding pocket. nih.gov
Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group on the arylpiperazine moiety acts as a hydrogen bond acceptor, forming a crucial bond with the hydroxyl group of a threonine residue (Thr189). nih.gov
Electrostatic Interaction: The protonated nitrogen atom of the piperazine (B1678402) core forms a key electrostatic interaction (salt bridge) with an acidic residue, specifically identified as being in proximity to Thr189. nih.gov
Hydrophobic Naphthyl Binding: The bulky naphthalene (B1677914) moiety fits into a large hydrophobic pocket defined by transmembrane domains 5, 6, and 7, interacting with residues such as Phe304, Phe305, and Phe324. nih.gov
These elements collectively satisfy the requirements of the pharmacophore model for α1D-selective antagonists. nih.gov The selectivity for α1A and α1D subtypes is believed to be a key factor in its therapeutic effects. nih.gov
Role of the Piperazine Core and Substituents on Activity
Naftopidil is classified as an arylpiperazine-based α1-AR antagonist. mdpi.comnih.gov The piperazine ring is a privileged scaffold in medicinal chemistry, frequently used to develop drug candidates due to its favorable properties. nih.gov
Key functions of the piperazine core in naftopidil's activity include:
Structural Scaffold: It serves as the central linker connecting the two key aromatic moieties (naphthyl and methoxyphenyl). mdpi.comnih.gov
Basic Center: The nitrogen atoms in the piperazine ring, with their appropriate pKa values, are protonated at physiological pH. nih.gov This positive charge is essential for the electrostatic interaction with the adrenergic receptor, a cornerstone of its binding mechanism. nih.gov
Structure-activity relationship studies on related compounds have shown that substituents on the piperazine unit are critical for inhibitory activity. nih.gov For example, modifications to the nitrogen atoms can significantly alter the compound's biological effects. While the core itself is crucial, the specific groups attached to it and to the moieties it connects ultimately define the compound's affinity and selectivity. nih.gov
Influence of Naphthyl and Methoxyphenyl Moieties on Receptor Interactions
The terminal aromatic systems of naftopidil, the naphthyloxy and methoxyphenyl groups, play distinct and critical roles in anchoring the molecule within the α1-adrenergic receptor binding site. nih.gov
Methoxyphenyl Moiety: This group is positioned to allow for specific, high-energy interactions. The methoxy substituent is not merely a bulky group; its oxygen atom is a key hydrogen bond acceptor, interacting with Thr189 in the second extracellular loop (ECL2) of the receptor. nih.gov The adjacent benzene (B151609) ring also contributes through hydrophobic interactions with residues like Phe185 and Trp175. nih.gov
The combination of these two moieties, separated by the piperazine linker, allows the molecule to span different regions of the receptor binding site, engaging in a variety of interactions that lead to potent antagonism.
Stereochemical Aspects of Activity and Selectivity
Naftopidil is a chiral molecule, possessing a stereocenter at the carbon atom connecting the piperazine ring to the naphthyloxy-methyl group, and it is clinically used as a racemic mixture. nih.gov The investigation into the stereochemical aspects of its activity has yielded interesting results.
Studies comparing the optically pure R- and S-enantiomers of naftopidil found that both isomers exhibit the same antagonistic effects on the α1D-adrenoceptor. nih.gov Molecular docking studies further revealed that the R- and S-enantiomers adopt very similar binding poses and occupy the same binding pocket within a homology model of the α1D-AR. nih.gov This suggests that for the α1D subtype, the specific spatial orientation of the substituents around the chiral center does not significantly impact the key binding interactions. nih.gov
This lack of stereoselectivity at the α1D receptor is a notable finding, as the pharmacological properties of enantiomers often differ significantly. nih.gov
SAR in Anti-Proliferative and Anti-Cancer Analogues
Beyond its α1-AR antagonism, naftopidil exhibits anti-proliferative effects on various cancer cell lines, including prostate, bladder, and renal cancer cells. nih.govnih.gov This activity has spurred the development of naftopidil analogues with enhanced anti-cancer properties. mdpi.comnih.gov
SAR studies in this area have revealed that the anti-cancer action is not always dependent on α1-AR antagonism, suggesting off-target mechanisms. nih.govnih.gov One identified off-target molecule is tubulin; naftopidil can bind directly to tubulin and inhibit its polymerization, an action shared by other phenylpiperazine derivatives. nih.gov
To improve efficacy, several naftopidil derivatives have been synthesized. mdpi.com
Compound 12: In one series of analogues, the 2-hydroxypropane part of naftopidil was replaced with an amide structure to improve α1A/1D binding affinity. mdpi.com An indole (B1671886) substituent was also introduced, as this moiety is often associated with anti-cancer properties. mdpi.com
HUHS1015: This is another naftopidil derivative designed to improve anti-cancer efficacy. nih.gov
TG09-01 and TG09-02: These derivatives were created by introducing amino groups to naftopidil to facilitate immobilization for laboratory studies. nih.gov They retained the growth-inhibitory and cell cycle-inhibiting effects of the parent compound. nih.gov
These findings indicate that the arylpiperazine core is a versatile scaffold for developing compounds with anti-cancer activity, and that modifications to the linker and terminal aromatic groups can modulate this activity. mdpi.comnih.gov
Table 1: Anti-proliferative Activity of Naftopidil and its Analogues
| Compound | Key Structural Modification | Observed Anti-Proliferative Effect | Target Cell Lines/Model | Reference |
|---|---|---|---|---|
| Naftopidil | Parent Compound | Induces G1 cell-cycle arrest; Inhibits tubulin polymerization | Prostate cancer cells (PCa), Prostate stromal cells (PrSC), HT29 colon adenocarcinoma | nih.govnih.gov |
| Compound 12 | Replacement of 2-hydroxypropane with an amide; addition of an indole substituent | Anti-proliferative effect suggested to act through α1-AR binding | Prostate cancer cells | mdpi.com |
| HUHS1015 | Naftopidil analogue | Effective anti-cancer properties | Bladder cancer cells (253J, 5637, KK-47, etc.) | nih.gov |
| TG09-01 / TG09-02 | Introduction of an amino group for immobilization | Inhibited cell growth and cell cycle progression | HT29 colon adenocarcinoma cells | nih.gov |
Comparative SAR with Related Chemical Scaffolds
The SAR of naftopidil can be further understood by comparing it to other α1-adrenoceptor antagonists and related chemical structures.
Comparison with other α1-Blockers: Unlike non-selective antagonists such as prazosin, terazosin, and doxazosin, naftopidil shows marked selectivity for the α1A and α1D subtypes over the α1B subtype. mdpi.comnih.gov Its selectivity profile is also distinct from other selective agents. Tamsulosin and silodosin (B1681671) have a much higher affinity for the α1A subtype than the α1D subtype. nih.gov In contrast, naftopidil has a roughly threefold greater affinity for the α1D subtype than the α1A subtype. nih.gov This difference in selectivity is thought to underlie their varying clinical profiles.
Rigid Analogues (1,3-Dioxolanes): The conformational restriction of naftopidil into a 1,3-dioxolane (B20135) scaffold proved compatible with binding at α1-adrenoceptors. nih.gov This approach led to the discovery of new ligands, with one compound (compound 7) showing very high affinity for α1a and α1d subtypes (pKi of 9.58 and 9.09, respectively) and acting as a potent competitive antagonist. nih.govresearchgate.net This demonstrates that the relative spatial orientation of the key pharmacophore elements can be successfully mimicked in a more rigid structure.
Table 2: Comparative Binding Affinities (Ki, nM) of α1-Adrenoceptor Antagonists
| Compound | α1a-AR (Ki, nM) | α1b-AR (Ki, nM) | α1d-AR (Ki, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| Naftopidil | 3.7 | 20 | 1.2 | α1d > α1a >> α1b | medchemexpress.com |
| Prazosin | - | - | - | Non-selective | nih.gov |
| Tamsulosin | - | - | - | α1a > α1d | nih.govnih.gov |
| Silodosin | - | - | - | Extremely high for α1a | nih.gov |
| Urapidil | Less potent than naftopidil and quinazoline (B50416) derivatives | - | nih.gov |
Metabolic Pathways and Biotransformation of Naftopidil and Analogues
Hydroxylation Pathways to NH-Naftopidil and Other Metabolites
Hydroxylation represents a principal Phase I metabolic pathway for naftopidil (B1677906). nih.govnih.gov This process, along with demethylation, is considered a major route of biotransformation for both the R(+)- and S(-)-enantiomers of the drug. nih.govnih.gov In vitro studies utilizing human liver microsomes (HLMs) have successfully identified three distinct metabolites for each enantiomer, with hydroxylation being a key reaction. nih.govnih.gov
While the precise structure of "this compound" is not explicitly detailed in the reviewed literature, it is understood to be a product of these hydroxylation reactions. One of the major metabolites of naftopidil has been identified as HUHS190. nih.gov In patients with hepatic dysfunction, the processes of naftopidil demethylation and hydroxylation have been observed to be diminished and non-uniform. medchemexpress.comresearchgate.net The enzymatic reactions driving this hydroxylation are primarily catalyzed by the cytochrome P450 system. nih.gov
Glucuronidation Processes
Glucuronidation, a Phase II conjugation reaction, is a critical and extensive metabolic pathway for naftopidil that significantly contributes to its poor bioavailability. patsnap.comdovepress.com This process involves the covalent addition of a glucuronic acid moiety to the naftopidil molecule, rendering it more water-soluble and facilitating its excretion.
Screening of twelve recombinant human UDP-glucuronosyltransferase (UGT) enzymes has pinpointed UGT2B7 as the primary isoform responsible for the glucuronidation of both R(+)- and S(-)-naftopidil. patsnap.comdovepress.com For the R(+)-enantiomer, UGT2B7 demonstrates significantly higher activity compared to other isoforms like UGT1A9 and UGT2B4. patsnap.com While UGT2B7 is also the principal enzyme for the S(-)-enantiomer, UGT2B4 shows substantial catalytic activity towards this stereoisomer as well. patsnap.comdovepress.com UGT1A9 also contributes to the metabolism of both enantiomers, although to a lesser extent than UGT2B7. patsnap.com Furthermore, studies have indicated that both naftopidil enantiomers may act as inhibitors of UGT1A9. patsnap.comdovepress.com
Table 1: Key UGT Isoforms in Naftopidil Glucuronidation
| UGT Isoform | Role in Naftopidil Metabolism | Enantiomer Preference |
|---|---|---|
| UGT2B7 | Principal enzyme for glucuronidation. patsnap.comdovepress.com | Both R(+)-NAF and S(-)-NAF. patsnap.com |
| UGT2B4 | Significant catalytic activity, key role in stereoselective metabolism. patsnap.comdovepress.com | Primarily S(-)-NAF. patsnap.com |
| UGT1A9 | Contributes to glucuronidation, but to a lesser extent than UGT2B7. patsnap.com | Both R(+)-NAF and S(-)-NAF. patsnap.com |
The glucuronidation of naftopidil is highly enantiospecific. patsnap.com UGT2B4, in particular, plays a crucial role in the stereoselective metabolism of the naftopidil enantiomers. patsnap.comdovepress.com While the glucuronidation of S(-)-naftopidil is faster than that of R(+)-naftopidil, the total amount of the conjugated R(+)-enantiomer formed is greater. This differential metabolism contributes to the observed differences in the bioavailability of the two stereoisomers.
Kinetic studies have further elucidated these differences. For instance, UGT2B7 exhibits a higher maximum velocity (Vmax) for S(-)-naftopidil compared to R(+)-naftopidil, while UGT2B4 shows a significantly higher Vmax for S(-)-naftopidil, highlighting its role in the faster conjugation of this enantiomer. patsnap.com
Table 2: Enzyme Kinetic Parameters for Naftopidil Enantiomer Glucuronidation by UGT Isoforms
| Enantiomer | UGT Isoform | Mean Km (μM) | Mean Vmax (pmol/min/mg) |
|---|---|---|---|
| R(+)-Naftopidil | UGT2B7 | 21 | 1043 |
| UGT2B4 | 55 | 1976 (for S(-)-NAF) | |
| S(-)-Naftopidil | UGT2B7 | 38 | 1331 |
| UGT2B4 | 55 | 1976 |
Source: patsnap.comdovepress.com
The liver is the primary site for the glucuronidation of naftopidil enantiomers. Studies comparing metabolic activity in the liver, kidney, and intestine have confirmed that the liver is the major organ responsible for this extensive metabolism. patsnap.comdovepress.com While naftopidil is well-absorbed across intestinal segments, the significant first-pass metabolism in the liver is a major determinant of its low systemic bioavailability. The metabolism also occurs in the kidneys, although to a lesser extent than in the liver. patsnap.comdovepress.com
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism of naftopidil, specifically hydroxylation and demethylation. nih.govnih.govnih.gov In vitro studies have identified CYP2C9 and CYP2C19 as the main isoenzymes involved. nih.govnih.gov
CYP2C9 plays the most significant role in the metabolism of both R(+)- and S(-)-naftopidil. nih.govnih.gov For the R(+)-enantiomer, CYP2C19 is another major contributing isoform. nih.govnih.gov Other CYP enzymes, including CYP1A2, CYP2C8, CYP2D6, and CYP3A4/5, have been shown to moderately inhibit the metabolism of R(+)-naftopidil, suggesting a minor role in its biotransformation. nih.govnih.gov Similarly, CYP2C8, CYP2C19, and CYP3A4/5 moderately inhibit the metabolism of S(-)-naftopidil. nih.govnih.gov
Table 3: Cytochrome P450 Isoforms Involved in Naftopidil Metabolism
| CYP Isoform | Role in R(+)-Naftopidil Metabolism | Role in S(-)-Naftopidil Metabolism |
|---|---|---|
| CYP2C9 | Major role. nih.gov | Most important role. nih.gov |
| CYP2C19 | Major role. nih.gov | Moderate role. nih.gov |
| CYP1A2 | Moderate inhibitory effect. nih.gov | Not specified as major. |
| CYP2C8 | Moderate inhibitory effect. nih.gov | Moderate inhibitory effect. nih.gov |
| CYP2D6 | Moderate inhibitory effect. nih.gov | Not specified as major. |
| CYP3A4/5 | Moderate inhibitory effect. nih.gov | Moderate inhibitory effect. nih.gov |
Bioavailability Considerations Related to Metabolic Clearance
Naftopidil exhibits poor bioavailability, estimated to be around 17%-18% in humans, which is a direct consequence of its extensive first-pass metabolism. nih.gov This high metabolic clearance is attributed to both the Phase I reactions catalyzed by CYP enzymes and, most significantly, the extensive Phase II glucuronidation in the liver. nih.govpatsnap.com
In patients with hepatic dysfunction, the oral bioavailability of naftopidil is significantly increased, with mean values rising to 75% compared to 17% in healthy individuals. medchemexpress.com This highlights the critical role of hepatic metabolic clearance in determining the systemic exposure to the drug. medchemexpress.com The extensive presystemic metabolism classifies naftopidil as a class IV drug under the Biopharmaceutical Classification System due to its poor solubility and permeability characteristics.
Analytical Methodologies in Nh Naftopidil Research
Chromatographic Techniques
Chromatography is fundamental to separating NH-Naftopidil and its metabolites from complex mixtures, enabling accurate quantification and analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and simple method for the quantification of Naftopidil (B1677906) in biological samples like human plasma. arabjchem.org This technique is essential for pharmacokinetic studies. A validated LC-MS/MS assay has demonstrated the ability to quantify Naftopidil with high precision and accuracy. arabjchem.org
The method typically involves extracting Naftopidil from the plasma, often using a liquid-liquid extraction process with a solvent like methyl tertiary butyl ether. The extract is then analyzed using a reversed-phase HPLC column. Gradient elution is often employed to achieve optimal separation and short retention times, which is advantageous for high-throughput analysis. For instance, a mobile phase consisting of a methanol (B129727) and ammonium (B1175870) formate (B1220265) solution can be used. arabjchem.org Detection by a mass spectrometer in electrospray ionization (ESI) positive mode allows for selective and sensitive measurement. The use of an internal standard, such as propranolol, is critical for accurate quantification. arabjchem.org Such methods can achieve a lower limit of quantification (LLOQ) in the sub-nanogram per milliliter range, for example, 0.495 ng/mL, with a linear calibration curve over a broad concentration range (e.g., 0.495–200.577 ng/mL). arabjchem.org
| Parameter | HPLC Method for Naftopidil Quantification arabjchem.org |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma |
| Extraction | Liquid-Liquid Extraction (Methyl tertiary butyl ether) |
| Column | Discovery C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 2 mM Ammonium Formate (90:10 v/v) |
| Detection | Mass Spectrometry (MS) with Electrospray Ionization (Positive Mode) |
| Internal Standard | Propranolol |
| LLOQ | 0.495 ng/mL |
| Linear Range | 0.495–200.577 ng/mL |
Rapid Resolution Liquid Chromatography Tandem Mass Spectrometry (RRLC-MS/MS) for Metabolite Analysis
Rapid Resolution Liquid Chromatography Tandem Mass Spectrometry (RRLC-MS/MS) is a powerful technique for the analysis of this compound's disposition, particularly for studying its individual enantiomers. Since Naftopidil is a chiral drug used as a racemate, understanding the different pharmacokinetic profiles of its S(-) and R(+) enantiomers is crucial. nih.govnih.gov An RRLC-MS/MS method has been developed and validated for the simultaneous determination of Naftopidil enantiomers in various biological samples, including rat plasma, tissues, urine, and feces. nih.gov
This advanced chromatographic technique allows for the rapid and sensitive separation and quantification of the enantiomers, revealing stereoselective pharmacokinetics. nih.gov For example, following administration in rats, the plasma concentration of S(-)-Naftopidil was found to be significantly higher than that of R(+)-Naftopidil. nih.gov This enantiospecific determination is critical for understanding differences in bioavailability and tissue distribution, which can be influenced by stereoselective metabolism. nih.govnih.gov
| Parameter | RRLC-MS/MS Method for Naftopidil Enantiomer Analysis nih.gov |
| Technique | Rapid Resolution Liquid Chromatography Tandem Mass Spectrometry (RRLC-MS/MS) |
| Analytes | S(-)-Naftopidil and R(+)-Naftopidil |
| Sample Matrices | Rat plasma, tissues, urine, feces |
| Key Finding | Revealed stereoselective pharmacokinetics and tissue distribution. |
| Example Result | In plasma, S(-)-Naftopidil showed a higher maximum concentration (Cmax) and area under the curve (AUC) compared to R(+)-Naftopidil. |
Spectroscopic and Diffraction Techniques for Structural Elucidation and Characterization
Spectroscopic and diffraction methods are indispensable for determining the precise chemical structure, solid-state form, and absolute configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. uobasrah.edu.iq Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework. uobasrah.edu.iqnih.gov
In the analysis of Naftopidil, ¹H NMR spectra are used to identify the different types of protons and their connectivity within the molecule. nih.gov The chemical shifts, splitting patterns (coupling), and integration of the signals provide a complete picture of the proton environment. For instance, ¹H NMR has been used in the characterization of the individual (+)- and (–)-Naftopidil enantiomers, typically using a deuterated solvent like chloroform (B151607) (CDCl₃) and an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov ¹³C NMR complements this by providing information on the carbon skeleton of the molecule. organicchemistrydata.org Together, 1D and 2D NMR experiments can unambiguously assign the signals and confirm the chemical structure of this compound and its derivatives. nih.gov
Mass Spectrometry (MS, High-Resolution Mass Spectrometry)
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of a molecule's elemental formula. researchgate.netmdpi.com This capability is crucial for identifying unknown metabolites and characterizing the parent drug with a high degree of certainty. researchgate.net
Techniques like electrospray ionization (ESI) are commonly used to generate ions of Naftopidil for mass analysis. arabjchem.org In tandem mass spectrometry (MS/MS), precursor ions are fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, aiding in the confirmation of the analyte's identity and in the structural elucidation of its metabolites. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for screening and identifying metabolites in complex biological matrices. mdpi.com
| Technique | Application in this compound Research | Key Information Provided |
| Mass Spectrometry (MS) | Molecular weight confirmation, quantification (as in LC-MS/MS) | Molecular weight, structural information from fragmentation |
| High-Resolution MS (HRMS) | Accurate mass measurement, elemental composition determination | Precise molecular weight, elemental formula |
X-ray Crystallography (Single Crystal and Powder Diffraction) for Solid-State Forms and Absolute Configurations
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like this compound, single-crystal X-ray diffraction is uniquely capable of determining the absolute configuration of its enantiomers. nih.gov
The crystallographic structures of the optically pure (+)- and (–)-Naftopidil stereoisomers have been reported, providing for the first time a definitive assignment of their (R) and (S) configurations. nih.gov This analysis involves growing a suitable single crystal of the compound and diffracting a beam of X-rays off the crystal's internal planes of atoms. The resulting diffraction pattern is used to calculate the electron density map and build a 3D model of the molecule. psu.edu This information is critical for understanding how the enantiomers interact differently with their biological targets, such as the α1D-adrenoceptor. nih.gov
X-ray powder diffraction (XRPD) is a complementary technique used to characterize the crystalline form of a bulk drug substance. It analyzes the diffraction pattern from a powdered sample to identify different polymorphs, which can have distinct physical properties. nist.govnist.gov
| Technique | Application in this compound Research | Key Information Provided |
| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure | Absolute configuration ((R) or (S)) of enantiomers, bond lengths, bond angles, and conformation. nih.gov |
| X-ray Powder Diffraction (XRPD) | Characterization of solid-state forms | Identification of crystalline phases and polymorphs. nist.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique used to identify functional groups and investigate molecular interactions within a sample based on the absorption of infrared radiation. nih.govnih.gov In the context of this compound research, IR spectroscopy has been instrumental in characterizing new solid forms and formulations.
Studies involving the development of molecular salts of naftopidil have utilized IR spectroscopy to confirm the formation of the salts and to understand the hydrogen bonding interactions between naftopidil and the acidic coformers. researchgate.net The formation of a salt is typically confirmed by the shift in the characteristic vibrational frequencies of the functional groups involved in the proton transfer, such as the N-H group in naftopidil's piperazine (B1678402) ring and the O-H and C=O groups of the carboxylic acid coformers. researchgate.net
Furthermore, in the development of nanoparticle-based drug delivery systems, Fourier Transform Infrared Spectroscopy (FTIR) is employed to verify the compatibility of the drug with the excipients and to ensure that no chemical interactions have occurred that could compromise the stability of the drug. americanpharmaceuticalreview.com In the case of Naftopidil-loaded solid lipid nanoparticles (SLNs), FTIR analysis confirmed the absence of significant chemical interactions between Naftopidil and the lipid matrix, indicating successful encapsulation without molecular alteration. researchgate.netacademicstrive.comresearchgate.net Specifically, the characteristic peaks of Naftopidil were observed in the FTIR spectrum of the SLN formulation, confirming its presence and integrity within the lipid carrier. researchgate.net
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov These methods are vital for characterizing the solid-state properties of pharmaceutical compounds like this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. unh.eduyoutube.com It is widely used to determine the thermal properties of materials, such as melting point, glass transition temperature, and heat of fusion, providing critical information about the crystallinity and polymorphism of a drug substance. nih.govresearchgate.net
In research on this compound, DSC has been a key tool for the thermal characterization of its novel molecular salt forms. researchgate.net By analyzing the DSC thermograms of these new crystalline structures, researchers can identify their distinct melting points, which differ from that of the pure drug, confirming the formation of a new solid phase. researchgate.net The thermal data also provides insights into the stability of these salts. For instance, the synthesis of eight different molecular salts of naftopidil with various carboxylic acids was confirmed using techniques including DSC, which helped to characterize the bulk crystalline products. researchgate.net
Methods for Studying Solid-State Forms and Bioavailability Enhancement
Naftopidil exhibits low aqueous solubility and permeability, which contributes to its poor oral bioavailability. researchgate.nettaylorandfrancis.com Consequently, significant research efforts have been directed towards developing novel solid-state forms and advanced formulations to overcome these limitations.
Evaluation of Molecular Salts and Co-crystals
The formation of molecular salts and co-crystals is a well-established strategy in pharmaceutical sciences to enhance the physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility and dissolution rate, without altering its intrinsic pharmacological activity. researchgate.net
For this compound, a study focused on synthesizing multicomponent molecular salts by combining the amine functional group of the drug with various achiral and chiral carboxylic acid coformers. researchgate.net Eight new molecular salts were successfully prepared and characterized. Single-crystal X-ray diffraction (SCXRD) analysis revealed that the crystal structures were stabilized by strong hydrogen bonds. researchgate.net The bulk purity of these new solid forms was confirmed by Powder X-ray Diffraction (PXRD), while IR spectroscopy and DSC were used for further characterization. researchgate.net Crucially, these molecular salts demonstrated significantly improved dissolution rates compared to pure naftopidil. researchgate.net Although supersaturation led to the precipitation of the free drug over time, the initial high concentration achieved suggests potential for fast-acting formulations. researchgate.net The study highlighted that the salt formed with DL-malic acid (racemate) showed the most enhanced dissolution and permeability. researchgate.net
Table 1: Coformers Used in the Synthesis of this compound Molecular Salts This table is interactive. You can sort and filter the data.
| Coformer Acid Type | Specific Acid Used |
|---|---|
| Achiral | Fumaric Acid |
| Achiral | Succinic Acid |
| Achiral | Adipic Acid |
| Achiral | Glutaric Acid |
| Chiral | L-Malic Acid |
| Chiral | D-Malic Acid |
| Chiral | DL-Malic Acid (racemate) |
| Chiral | L-Tartaric Acid |
Data sourced from a study on Naftopidil molecular salts. researchgate.net
Nanoparticle-Based Formulations (e.g., Solid Lipid Nanoparticles)
Nanoparticle-based drug delivery systems offer numerous advantages, including enhanced solubility, improved stability, and the potential for targeted delivery, which can lead to increased bioavailability. researchgate.netnih.gov Solid Lipid Nanoparticles (SLNs) are a prominent type of these systems, composed of biodegradable and biocompatible lipids that are solid at room and body temperatures. mdpi.com
To address the low bioavailability of Naftopidil, researchers have successfully developed SLNs loaded with the drug. researchgate.netacademicstrive.comresearchgate.net These SLNs were typically prepared using a solvent emulsification/evaporation method. researchgate.netacademicstrive.com Studies have reported the use of excipients such as Compritol 888 ATO as the solid lipid and Poloxamer 188 as the surfactant. researchgate.netacademicstrive.com The resulting formulations were characterized extensively. The optimized formulations showed high entrapment efficiency and desirable particle sizes in the nanometer range. researchgate.netacademicstrive.comresearchgate.net For instance, one optimized formulation (F10) had a particle size of 270.2 nm and a zeta potential of -21.7 mV, which suggests good stability. researchgate.netacademicstrive.com In vitro release studies demonstrated a significantly enhanced release of Naftopidil from the SLNs compared to the pure drug, with up to 82.4% of the drug released in a pH 6.8 buffer. researchgate.netacademicstrive.com These findings underscore the potential of SLNs as an effective platform to improve the oral delivery of this compound. researchgate.net
Table 2: Characterization of an Optimized this compound Solid Lipid Nanoparticle (SLN) Formulation (F10) This table is interactive. You can sort and filter the data.
| Parameter | Finding | Reference |
|---|---|---|
| Entrapment Efficiency (EE) | 56% to 88% (across formulations) | researchgate.netacademicstrive.com |
| Drug Loading (DL) | 17% to 20% (across formulations) | researchgate.netacademicstrive.com |
| Particle Size | 270.2 nm | researchgate.netacademicstrive.com |
| Zeta Potential | -21.7 mV | researchgate.netacademicstrive.com |
| In Vitro Release (pH 6.8) | Up to 82.418% | researchgate.netacademicstrive.com |
| Release Kinetics Model | Korsmeyer-Peppas (R² = 0.916) | researchgate.netacademicstrive.com |
Data from studies on the formulation and characterization of Naftopidil SLNs. researchgate.netacademicstrive.com
Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) represent another advanced strategy to increase the solubility and dissolution rate of poorly water-soluble drugs. nih.govresearchgate.net In an ASD, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous, high-energy state. nih.govmdpi.com This amorphous form lacks the long-range molecular order of a crystal, resulting in a lower energy barrier for dissolution and the ability to generate supersaturated solutions. nih.gov
While specific studies focusing on this compound formulated as a polymer-based ASD are not prevalent in the reviewed literature, the principle has been applied through related techniques. Research has mentioned the use of solid dispersions with cyclodextrin (B1172386) to enhance the solubility and dissolution of naftopidil via the formation of inclusion complexes. taylorandfrancis.com In this approach, the hydrophobic drug molecule is encapsulated within the cavity of the cyclodextrin molecule, improving its interaction with water. Although cyclodextrin inclusion complexes are distinct from polymer-based ASDs, they share the common goal of enhancing solubility by disrupting the drug's crystal lattice. The use of enteric polymers to create ASDs is a particularly effective strategy for weakly basic drugs, as it can prevent pH-induced crystallization in the small intestine and maintain a state of supersaturation, thereby enhancing absorption. nih.govresearchgate.net This approach remains a viable and promising avenue for future this compound formulation development.
Computational Chemistry and Cheminformatics Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental to understanding how a ligand like NH-Naftopidil recognizes and binds to its receptor. These methods predict the preferred orientation of the ligand within the receptor's binding site and estimate the strength of the interaction.
Molecular docking studies have been instrumental in revealing the binding mechanism of this compound's enantiomers, (R)-NAF and (S)-NAF, to the α1D-adrenoceptor. nih.govnih.gov Despite being stereoisomers, both enantiomers were found to exhibit very similar binding poses, occupying the same binding pocket within the receptor. nih.govnih.gov This finding helps to rationally explain experimental observations that the enantiomers have similar antagonistic activities at the α1D-AR. nih.gov
The simulations predicted that both (R)- and (S)-NAF position themselves in a hydrophobic pocket formed by transmembrane (TM) helices 2, 3, 6, and 7. nih.gov Key interactions stabilizing the ligand-receptor complex were identified:
Hydrogen Bonding: The hydroxyl (-OH) group of the ligand forms a crucial hydrogen bond with the residue Glutamic acid 190 (Glu190) located in the second extracellular loop (ECL2). This interaction is thought to be vital for the recognition of the α1D-AR. nih.gov
Hydrophobic Interactions: The naphthalene (B1677914) moiety of this compound inserts into a deep hydrophobic region surrounded by TM helices 5, 6, and 7, while the arylpiperazine part is situated at the entrance of the hydrophobic pocket. nih.gov
The calculated binding energy for both enantiomers in the α1D-AR model was identical, further supporting their similar observed activities. nih.gov
Table 1: Molecular Docking Results for this compound Enantiomers with α1D-AR
| Parameter | (R)-Naftopidil | (S)-Naftopidil |
|---|---|---|
| Calculated Binding Energy | -9.0 kcal/mol | -9.0 kcal/mol |
| Key Interacting Residues | Glu190, Thr189 | Glu190, Thr189 |
| Primary Interaction Type | Hydrogen bond with Glu190 | Hydrogen bond with Glu190 |
| Binding Pocket Location | Hydrophobic pocket (TM 2, 3, 6, 7) | Hydrophobic pocket (TM 2, 3, 6, 7) |
A significant challenge in the structure-based design of α1D-AR antagonists is the lack of a high-resolution experimental structure for this G protein-coupled receptor (GPCR). To overcome this, computational scientists employ homology modeling to construct a three-dimensional model of the receptor. nih.gov
This process involves using the known amino acid sequence of the target protein (human α1D-AR) and building a 3D structure based on the experimentally determined structures of related, homologous proteins (templates). For the docking studies of this compound, a homology model of the α1D-AR was constructed. nih.gov The reliability of the docking results is highly dependent on the quality of this model. Therefore, after its construction, the model was subjected to energy optimization using programs like CHARMMing to achieve a stable and realistic conformation before being used in docking simulations with software such as AutoDock-vina. nih.gov The successful use of this model to explain the equivalent potency of the this compound enantiomers demonstrated its feasibility and utility for the virtual screening of other potential α1D-selective antagonists. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure. These calculations are crucial for determining electronic parameters that govern a molecule's intrinsic properties, such as its reactivity and stability.
Quantum chemical methods are used to compute several key electronic parameters for drug molecules. The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net
HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons. A higher HOMO energy indicates a better electron-donating ability. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron-accepting ability. youtube.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the total electrostatic potential on the surface of a molecule. It is used to predict how molecules interact, identifying regions that are rich in electrons (nucleophilic, negative potential) and regions that are electron-poor (electrophilic, positive potential). mdpi.com
Table 2: Key Quantum Chemical Parameters
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO) | A primary indicator of molecular stability and reactivity. |
| MEP | Molecular Electrostatic Potential | Maps charge distribution to predict sites for intermolecular interactions. |
The parameters calculated through quantum chemistry directly inform predictions about a molecule's reactivity and stability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a particularly important descriptor. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are often employed after molecular docking to assess the stability of the predicted ligand-receptor complex and to refine the understanding of their dynamic interactions.
The process involves placing the docked protein-ligand system into a simulation box that mimics physiological conditions, typically filled with water molecules and ions at a specific temperature and pressure. The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their movements over a set period, often in the range of nanoseconds to microseconds.
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Naftopidil (B1677906), NAF |
| (R)-Naftopidil | (R)-NAF |
| (S)-Naftopidil | (S)-NAF |
| Glutamic acid | Glu |
Cheminformatics Approaches in Drug Discovery and Design
Cheminformatics applies information technology to solve a wide range of chemical problems. In drug discovery, it is instrumental in analyzing large datasets of chemical compounds to identify promising new drug candidates and to optimize existing ones.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's potency and selectivity, QSAR models can be used to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources.
For alpha-1 adrenergic receptor antagonists, such as naftopidil and its derivatives, 3D-QSAR studies have been particularly insightful. These models consider the three-dimensional structure of the molecules to derive correlations between their spatial properties (like steric and electrostatic fields) and their biological activity cust.edu.tw. For instance, studies on a class of α1-adrenoceptor antagonists have utilized the GRID/GOLPE procedure to build 3D-QSAR models for the α1a, α1b, and α1d adrenoceptor subtypes cust.edu.tw. Such models have revealed that electrostatic interactions are key contributors to the affinity of these compounds for the α1a and α1d receptors cust.edu.tw.
While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles from studies on related compounds can be applied. For example, a QSAR study on a series of naftopidil analogs would involve aligning the compounds and calculating various molecular descriptors. These descriptors, which quantify different aspects of the molecular structure such as size, shape, and electronic properties, are then correlated with the experimentally determined binding affinities for the target receptor.
Table 1: Hypothetical QSAR Data for Naftopidil Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Binding Affinity (Ki, nM) |
| Naftopidil | 392.48 | 4.8 | 49.6 | 11.6 nih.gov |
| This compound | 408.48 | 4.5 | 69.8 | - |
| Analog A | 378.45 | 4.2 | 55.2 | 25.3 |
| Analog B | 420.53 | 5.1 | 45.1 | 8.9 |
| Analog C | 406.51 | 4.7 | 60.5 | 15.1 |
The resulting QSAR model could be represented by an equation that links these descriptors to the binding affinity, allowing for the virtual screening of a large library of compounds to identify those with potentially high activity.
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. It serves as a 3D query to search for new molecules with similar features and potentially similar biological profiles.
Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the 3D structure of the biological target, such as a receptor or enzyme (structure-based). For naftopidil, which has a high affinity for α1A- and α1D-adrenoceptors, pharmacophore models have been developed to understand its binding mechanism.
A study on the enantiomers of naftopidil revealed that their crystal structures matched a pharmacophore model for α1D-selective antagonists. This model helps to explain why both the (R)- and (S)-enantiomers exhibit similar antagonistic activities towards the α1D-adrenoceptor mdpi.com. Molecular docking studies based on a homology model of the α1D-adrenoceptor further indicated that the hydroxyl group of the naftopidil enantiomers forms a hydrogen bond with a specific glutamic acid residue in the receptor's binding pocket, which is a crucial interaction for recognition mdpi.com.
A typical pharmacophore model for an α1-adrenoceptor antagonist like naftopidil would likely include features such as:
Aromatic rings for hydrophobic interactions.
A hydrogen bond acceptor feature.
A hydrogen bond donor feature.
A positive ionizable feature, often corresponding to a nitrogen atom in the piperazine (B1678402) ring.
Table 2: Key Pharmacophoric Features for α1D-Adrenoceptor Antagonism
| Pharmacophoric Feature | Corresponding Chemical Group in Naftopidil | Importance in Binding |
| Aromatic/Hydrophobic Region | Naphthalene ring | π-π stacking and hydrophobic interactions with the receptor |
| Hydrogen Bond Acceptor | Methoxy (B1213986) group oxygen | Interaction with donor groups in the receptor binding site |
| Hydrogen Bond Donor/Acceptor | Hydroxyl group (in this compound) | Formation of key hydrogen bonds with receptor residues like Glu190 mdpi.com |
| Positive Ionizable Center | Piperazine nitrogen | Ionic interaction with acidic residues in the receptor |
This table is based on published findings on naftopidil and its interaction with the α1D-adrenoceptor.
By using such a pharmacophore model, researchers can screen large chemical databases to identify novel compounds that possess these key features arranged in the correct spatial orientation. These "hits" can then be further investigated as potential new drug candidates. The development and application of these computational models are crucial for advancing our understanding of the structure-activity relationships of compounds like this compound and for guiding the design of future therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
